[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a bicyclic amine derivative that has been studied for its potential applications in various scientific fields. The compound is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-3-azabicyclo[31One common method involves the photochemical decomposition of substituted pyrazolines, which allows for the formation of the bicyclic structure under mild conditions . The reaction conditions often include the use of light as a catalyst and can be performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the bicyclic ring system.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(1S,5S)-3-azabicyclo[31
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride exerts its effects is not fully understood. its structure suggests that it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The nitrogen atom and hydroxyl group can form hydrogen bonds with target molecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
[(1S,5S)-3-azabicyclo[310]hexan-1-yl]methanol hydrochloride is unique due to the presence of both a hydroxyl group and a bicyclic ring system
Eigenschaften
Molekularformel |
C6H12ClNO |
---|---|
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
ULAWEAQFJOWZSR-IBTYICNHSA-N |
Isomerische SMILES |
C1[C@H]2[C@@]1(CNC2)CO.Cl |
Kanonische SMILES |
C1C2C1(CNC2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.